

Technical Support Center: Calcium Iodate Solubility and Stability

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Compound of Interest

Compound Name: Calcium iodate

Cat. No.: B1581256

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the solubility and stability of **calcium iodate** ($\text{Ca}(\text{IO}_3)_2$).

Frequently Asked Questions (FAQs)

Q1: How does pH affect the solubility of **calcium iodate**?

A1: The solubility of **calcium iodate** is significantly influenced by pH. In acidic solutions, the solubility of **calcium iodate** increases. This is because the iodate ion (IO_3^-), which is the conjugate base of the weak iodic acid (HIO_3), reacts with hydrogen ions (H^+) in the solution. This reaction forms the undissociated iodic acid, thereby reducing the concentration of free iodate ions in the solution. According to Le Châtelier's principle, the dissolution equilibrium of **calcium iodate**, $\text{Ca}(\text{IO}_3)_2(\text{s}) \rightleftharpoons \text{Ca}^{2+}(\text{aq}) + 2\text{IO}_3^-(\text{aq})$, shifts to the right to counteract the decrease in iodate ion concentration, leading to an increase in the salt's solubility.^{[1][2]} Conversely, in neutral to moderately alkaline solutions, the solubility of **calcium iodate** is lower as the iodate ion does not react significantly with hydroxide ions.

Q2: What is the underlying chemical principle for the increased solubility of **calcium iodate** in acidic conditions?

A2: The primary chemical principle is the equilibrium between the iodate ion (IO_3^-) and its conjugate acid, iodic acid (HIO_3). Iodic acid is a weak acid with a pK_a of approximately 0.75 to 0.78.^{[3][4]} In the presence of a strong acid, the hydrogen ion concentration is high, which leads

to the protonation of the iodate ions. This acid-base reaction removes iodate ions from the solution, which in turn drives the dissolution of more solid **calcium iodate** to re-establish equilibrium.

Q3: Is **calcium iodate** stable across a wide pH range?

A3: **Calcium iodate** is generally considered stable in solid form and in aqueous solutions under typical laboratory conditions.[5][6] Its stability in solution at different pH values is primarily related to the chemical equilibrium of its dissolution rather than the degradation of the iodate ion itself. However, in the presence of reducing agents, the iodate ion can be reduced to iodide or iodine.[4] Some studies have also shown that the degradation rate of iodate can increase with decreasing pH under UV irradiation.[7][8]

Q4: Can I use any acid to adjust the pH for solubility experiments?

A4: While many strong acids can be used to lower the pH, it is crucial to select an acid whose anion does not react with the calcium ions to form a precipitate. For instance, using sulfuric acid (H_2SO_4) could lead to the precipitation of calcium sulfate (CaSO_4), which would interfere with the solubility measurement of **calcium iodate**. Therefore, strong acids like hydrochloric acid (HCl) or nitric acid (HNO_3) are generally preferred for such experiments.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Inconsistent solubility results at a constant pH	1. The solution has not reached equilibrium. 2. Temperature fluctuations during the experiment. 3. Inaccurate pH measurement.	1. Ensure the solution is stirred for a sufficient amount of time (e.g., several hours or overnight) to reach saturation. 2. Conduct the experiment in a temperature-controlled environment. 3. Calibrate the pH meter before each use with fresh buffer solutions.
Lower than expected solubility in acidic solution	1. Common ion effect from the acid used (e.g., using an acid with a common ion). 2. Formation of a secondary precipitate.	1. Use a strong acid with a non-precipitating anion, such as HCl or HNO ₃ . 2. Verify that no other components in your system are reacting with calcium or iodate ions to form an insoluble product.
Difficulty in determining the endpoint of iodometric titration	1. The starch indicator was added too early. 2. The solution was not sufficiently acidified before adding potassium iodide. 3. The sodium thiosulfate solution has degraded.	1. Add the starch indicator only when the solution has turned a pale yellow color after the addition of sodium thiosulfate. 2. Ensure the solution is adequately acidified to facilitate the reaction between iodate and iodide ions. 3. Standardize the sodium thiosulfate solution before each set of titrations.
Calculated K _{sp} value is significantly different from the literature value	1. The experiment was not conducted at the standard temperature (usually 25°C). 2. Errors in titration, such as over-titration or air bubbles in the burette.	1. Record the temperature at which the experiment is performed and compare the K _{sp} value to literature values at that specific temperature. 2. Ensure proper titration

technique and carefully read the burette at eye level.

Data Presentation

Table 1: Calculated Solubility of **Calcium Iodate** at Different pH Values at 25°C

The molar solubility (s) of **calcium iodate** at a given pH can be calculated using its solubility product constant ($K_{sp} = 7.1 \times 10^{-7}$ at 25°C) and the acid dissociation constant (K_a) of iodic acid ($K_a \approx 0.17$). The total concentration of iodate species is the sum of $[IO_3^-]$ and $[HIO_3]$. The relationship between these is governed by the K_a expression. The overall equation for molar solubility (s) as a function of $[H^+]$ is: $s = (K_{sp} / 4 * (1 + [H^+]/K_a)^2)^{1/3}$.

pH	$[H^+]$ (mol/L)	Molar Solubility (s) (mol/L)	Solubility (g/L)
7.0	1.0×10^{-7}	5.6×10^{-3}	2.18
6.0	1.0×10^{-6}	5.6×10^{-3}	2.18
5.0	1.0×10^{-5}	5.6×10^{-3}	2.18
4.0	1.0×10^{-4}	5.7×10^{-3}	2.22
3.0	1.0×10^{-3}	6.5×10^{-3}	2.53
2.0	1.0×10^{-2}	1.1×10^{-2}	4.29
1.0	1.0×10^{-1}	3.2×10^{-2}	12.47
0.0	1.0	8.9×10^{-2}	34.69

Note: The molecular weight of $Ca(IO_3)_2$ is 389.88 g/mol .

Experimental Protocols

Protocol 1: Determination of **Calcium Iodate** Solubility at Various pH Values

This protocol outlines the steps to determine the solubility of **calcium iodate** in aqueous solutions of varying pH.

Materials:

- **Calcium iodate** ($\text{Ca}(\text{IO}_3)_2$) solid
- Deionized water
- Hydrochloric acid (HCl), 1 M and 0.1 M solutions
- Sodium hydroxide (NaOH), 0.1 M solution
- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (approx. 0.02 M)
- Potassium iodide (KI) solid
- Starch indicator solution (1%)
- pH meter and calibration buffers
- Stir plate and stir bars
- Erlenmeyer flasks (250 mL)
- Burette (50 mL)
- Volumetric pipettes
- Filter paper and funnel

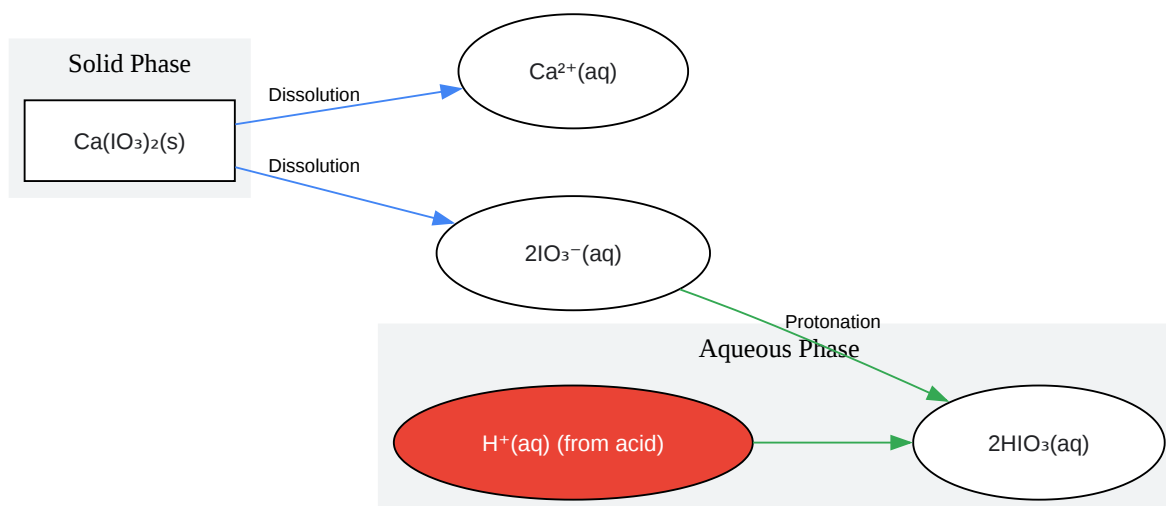
Procedure:

- Preparation of Saturated Solutions:
 - Prepare a series of buffer solutions or adjust the pH of deionized water to the desired values (e.g., pH 1, 2, 4, 7) using HCl or NaOH.
 - Add an excess of solid **calcium iodate** to each pH-adjusted solution in separate flasks.
 - Seal the flasks and stir the solutions vigorously using a magnetic stirrer for at least 24 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

- Sample Collection and Filtration:
 - Allow the solid to settle.
 - Carefully filter a known volume (e.g., 25.00 mL) of the supernatant from each flask using a volumetric pipette and filter paper to remove any undissolved solid.
- Iodometric Titration:
 - Transfer the filtered sample into a 250 mL Erlenmeyer flask.
 - Add approximately 1 gram of solid potassium iodide (KI) and 10 mL of 1 M HCl to the flask. The solution should turn a yellow-brown color due to the formation of iodine (I₂).
 - Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
 - Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
 - Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
 - Record the volume of sodium thiosulfate solution used.
 - Repeat the titration for each pH sample at least three times to ensure accuracy.
- Calculations:
 - Calculate the moles of sodium thiosulfate used in the titration.
 - Using the stoichiometry of the reactions ($\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$ and $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$), determine the moles of iodate ions in the filtered sample.
 - Calculate the molar concentration of iodate ions in the saturated solution.
 - The molar solubility (s) of **calcium iodate** is half the molar concentration of the iodate ions ($s = [\text{IO}_3^-]/2$).

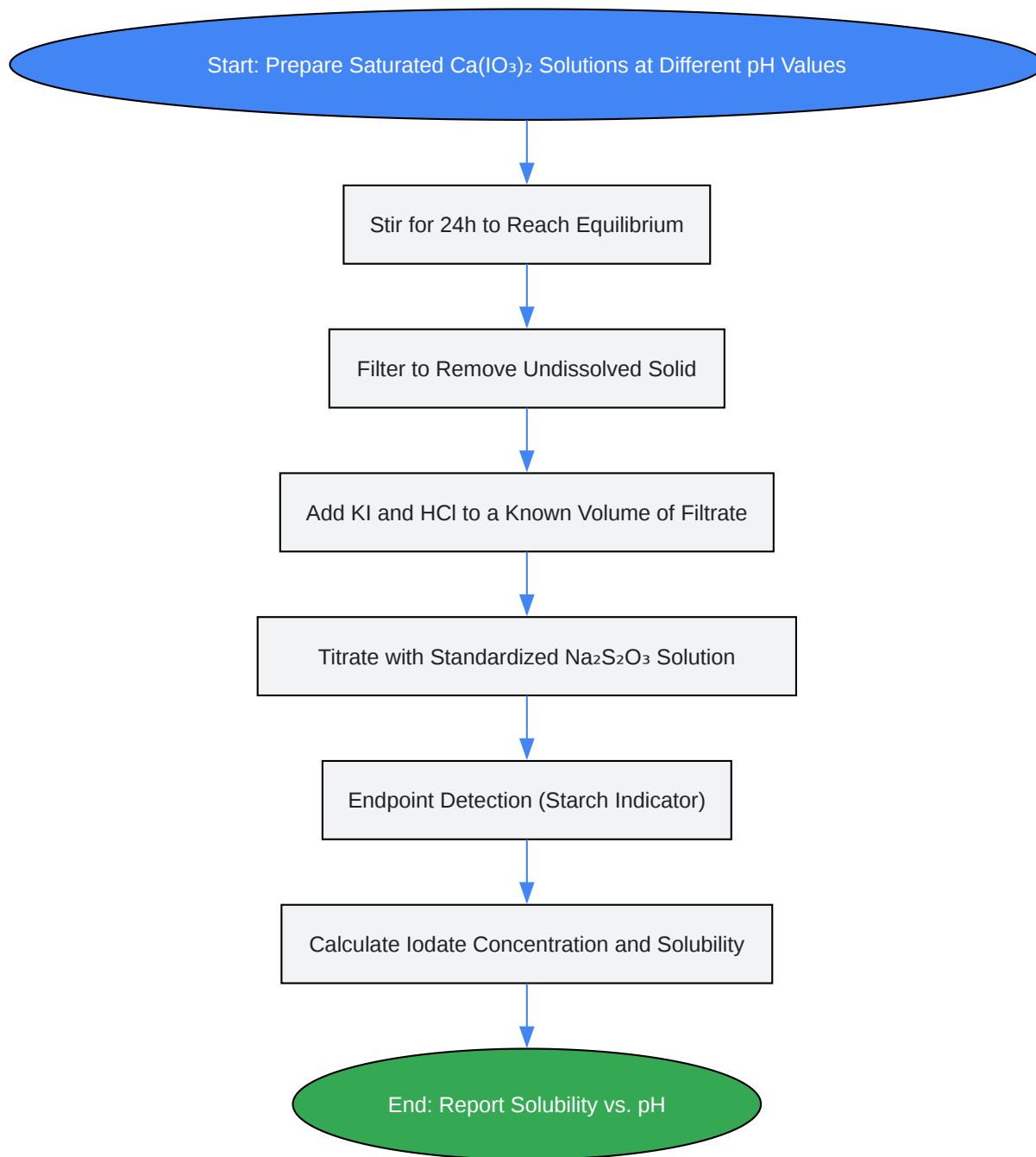
- Calculate the solubility in g/L by multiplying the molar solubility by the molecular weight of **calcium iodate**.

Mandatory Visualizations



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Caption: Chemical equilibria of **calcium iodate** dissolution and the effect of acidic pH.



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Caption: Experimental workflow for determining **calcium iodate** solubility.

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